

Environmental Fate and Mobility of Halauxifen: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Halauxifen*

Cat. No.: *B1672591*

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Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemicals.[1] It is utilized for the post-emergent control of a variety of annual broadleaf weeds in cereal crops.[2] **Halauxifen**-methyl itself is rapidly converted to its active form, **halauxifen** acid (also referred to as XDE-729 acid), in plants and the environment.[3] Understanding the environmental fate and mobility of both **halauxifen**-methyl and **halauxifen** acid is crucial for assessing its potential environmental impact, including its persistence in soil and water, and its potential to move into non-target areas. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation, sorption, and mobility of **halauxifen**.

Physicochemical Properties

A summary of the key physicochemical properties of **halauxifen**-methyl and its primary metabolite, **halauxifen** acid, is presented below. These properties are fundamental to understanding their behavior in the environment.

Property	Halauxifen-methyl	Halauxifen Acid (XDE-729 acid)
Molecular Formula	C ₁₄ H ₁₁ Cl ₂ FN ₂ O ₃	C ₁₃ H ₉ Cl ₂ FN ₂ O ₃
Molecular Weight	345.16 g/mol	331.13 g/mol
Water Solubility (20 °C)	1.66-1.83 mg/L	pH 5: 102 mg/L, pH 7: 3.1 g/L, pH 9: 46.1 g/L
Vapor Pressure (25 °C)	1.5 x 10 ⁻⁸ Pa (1.1 x 10 ⁻¹⁰ mm Hg)	1.8 x 10 ⁻⁹ mm Hg
Log K _{ow}	3.75-3.92	pH 5: 0.42, pH 7: -0.83, pH 9: -1.01
pKa	Not applicable	2.8, 5.11

Environmental Fate and Degradation

Halauxifen-methyl undergoes rapid degradation in the environment through various biotic and abiotic processes, leading to the formation of its principal metabolite, **halauxifen** acid, and other minor degradation products.

Degradation in Soil

Aerobic Soil Metabolism: Under aerobic conditions in the laboratory, **halauxifen**-methyl degrades rapidly, with a reported average half-life (DT50) of 1.5 days.[3] Its major metabolite, **halauxifen** acid, is also biodegradable, with an average DT50 of 14 days under the same conditions. The ultimate degradation products in aerobic soil are carbon dioxide and non-extractable residues. Field dissipation studies in North America and Europe have shown average half-lives for **halauxifen**-methyl of 15 and 17 days, respectively.

Anaerobic Soil Metabolism: In the absence of oxygen, the degradation of **halauxifen**-methyl is also rapid, with half-life values ranging from 0.94 to 7.1 days. The major transformation products under anaerobic conditions are the same as in aerobic metabolism, primarily **halauxifen** acid and another metabolite identified as X11449757. **Halauxifen** acid is more persistent under anaerobic conditions, with reported DT50 values ranging from 15 to 107 days.

Degradation Pathway	Compound	DT50 (days)	Reference
Aerobic Soil Metabolism	Halauxifen-methyl	1.1 - 5.3	
Halauxifen Acid	2 - 42		
Anaerobic Soil Metabolism	Halauxifen-methyl	0.94 - 7.1	
Halauxifen Acid	15 - 107		
Field Dissipation (North America)	Halauxifen-methyl	Average 15	
Field Dissipation (Europe)	Halauxifen-methyl	Average 17	

Degradation in Aquatic Systems

Hydrolysis: **Halauxifen**-methyl is relatively stable to hydrolysis under acidic and neutral conditions, with a reported half-life of 155 days at pH 7. However, it hydrolyzes more rapidly under alkaline conditions, with a DT50 of 3.04 days at pH 9. **Halauxifen** acid is stable to hydrolysis.

Aqueous Photolysis: Photodegradation in water is a significant dissipation pathway for **halauxifen**-methyl. In the presence of simulated sunlight, its half-life is less than 10 minutes in both pH 7 buffered and natural water solutions. **Halauxifen** acid is also susceptible to photolysis, with a reported half-life of approximately 30 minutes.

Aquatic Metabolism: In aerobic aquatic systems, **halauxifen**-methyl transforms rapidly, with half-life values in the total system (water and sediment) ranging from approximately 1 to 5 days. In anaerobic water-sediment systems, the DT50 for **halauxifen**-methyl is between 0.5 and 5.8 days, while for **halauxifen** acid it is approximately 4 days.

Degradation Pathway	Compound	DT50	Reference
Hydrolysis (pH 7)	Halauxifen-methyl	155 days	
Hydrolysis (pH 9)	Halauxifen-methyl	3.04 days	
Aqueous Photolysis	Halauxifen-methyl	< 10 minutes	
Halauxifen Acid	~30 minutes		
Aerobic Aquatic Metabolism	Halauxifen-methyl	1 - 5 days	
Halauxifen Acid	3 - 12 days		
Anaerobic Aquatic Metabolism	Halauxifen-methyl	0.5 - 5.8 days	
Halauxifen Acid	~4 days		

Mobility and Sorption

The mobility of **halauxifen**-methyl and its acid metabolite in soil is a key factor in determining their potential to leach into groundwater or move into surface water via runoff. This is largely governed by their sorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Soil Sorption: Laboratory studies have determined an average Koc value for **halauxifen**-methyl of 1418 mL/g (ranging from 473-2659 mL/g), indicating that it is strongly adsorbed to soil and has low mobility. In contrast, **halauxifen** acid has an average Koc of 179 mL/g (ranging from 28-539 mL/g), suggesting it is potentially more mobile. Despite the potential for mobility of the acid, field dissipation studies have shown that both **halauxifen**-methyl and **halauxifen** acid residues are primarily detected in the top 15 cm of the soil profile, indicating limited movement.

Compound	Koc (mL/g)	Mobility Potential	Reference
Halauxifen-methyl	88 - 2659	Low to Immobile	
Halauxifen Acid	28 - 539	Moderate to High	

Experimental Protocols

The environmental fate studies for **halauxifen**-methyl and its metabolites are typically conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline is used to evaluate the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

- **Principle:** Radiolabeled (^{14}C) test substance is applied to fresh soil samples which are then incubated in the dark at a constant temperature. For aerobic studies, a continuous flow of air is passed through the incubation flasks. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
- **Data Collection:** At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved $^{14}\text{CO}_2$ is trapped to determine the extent of mineralization. A mass balance is performed to account for all applied radioactivity.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation in water due to hydrolysis at different pH levels.

- **Principle:** The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature.
- **Data Collection:** Samples are taken at various time points and analyzed for the concentration of the test substance to determine the rate of hydrolysis.

Phototransformation of Chemicals in Water (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct photolysis.

- **Principle:** A solution of the test substance in sterile, buffered water is irradiated with a light source that simulates natural sunlight. Dark controls are run in parallel to differentiate between photochemical and other degradation processes.

- **Data Collection:** The concentration of the test substance is measured at different time intervals to calculate the photolysis rate constant and half-life.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the sorption of a chemical to soil.

- **Principle:** A solution of the test substance is equilibrated with a known amount of soil. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating.
- **Data Collection:** The data are used to calculate the adsorption (K_d) and desorption (K_{des}) coefficients, which are then normalized to the organic carbon content of the soil to obtain the K_{oc} value.

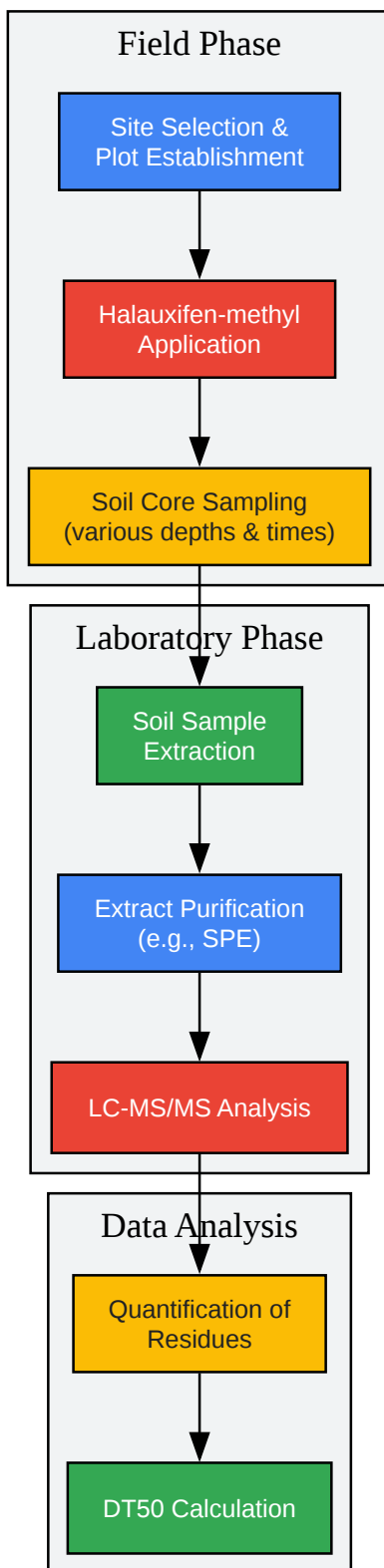
Analytical Methodology

The quantitative determination of **halauxifen**-methyl and its metabolites in environmental matrices like soil and water is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

- **Extraction:** Residues are extracted from soil samples using an acidified acetonitrile/water mixture. Water samples are typically acidified and purified using solid-phase extraction (SPE).
- **Derivatization:** For the analysis of **halauxifen** acid, a derivatization step to form a butyl ester is often employed to improve analytical sensitivity and selectivity.
- **Analysis:** The final extracts are analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analytes.

Visualizations

Signaling Pathway of Halauxifen-Methyl



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